

# physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose

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## Compound of Interest

Compound Name: *tetra-N-acetylchitotetraose*

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## An In-depth Technical Guide to N,N',N'',N'''-Tetraacetylchitotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose, a significant oligosaccharide in biochemical and pharmaceutical research. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its role in biological signaling pathways.

### Core Physical and Chemical Properties

N,N',N'',N'''-tetraacetylchitotetraose is a derivative of chitin and is composed of four N-acetylglucosamine units linked in a linear fashion. Its chemical structure and properties make it a valuable compound for various research applications, including drug delivery systems and the study of immune responses.<sup>[1]</sup>

### Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose.

Property	Value	Reference(s)
Molecular Formula	C <sub>32</sub> H <sub>54</sub> N <sub>4</sub> O <sub>21</sub>	[1][2][3][4][5]
Molecular Weight	830.79 g/mol	[1][2][3][4][5][6]
CAS Number	2706-65-2	[1][2][3][4][6]
Appearance	White to off-white crystalline powder	[2]
Melting Point	300 °C	[2][7][8]
Boiling Point	1334.7 ± 65.0 °C at 760 mmHg	[9]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[9]
Optical Rotation [α] <sub>20/D</sub>	-3° to -5° (c=0.5 in H <sub>2</sub> O)	[2][8][10]
Solubility	Slightly soluble in water. Soluble in DMSO and dimethylformamide.	[6][9][11]
Purity (typical)	≥95% (HPLC)	[2][3][6]

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of N,N',N'',N'''-tetraacetylchitotetraose. The following sections provide outlines for key experimental procedures.

### High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of N,N',N'',N'''-tetraacetylchitotetraose and for quantitative analysis.

Objective: To determine the purity of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size) or an amino-functionalized column.[3]

#### Reagents:

- Acetonitrile (HPLC grade)
- Ultrapure water
- N,N',N'',N'''-tetraacetylchitotetraose standard
- Sample of N,N',N'',N'''-tetraacetylchitotetraose for analysis

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.[3]
- Standard and Sample Preparation:
  - Accurately weigh and dissolve the N,N',N'',N'''-tetraacetylchitotetraose standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
  - Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
- Chromatographic Conditions:
  - Column Temperature: 30 °C
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Detection: UV absorbance at 205 nm.[3]

- Gradient Elution: A linear gradient from 20% to 40% acetonitrile in water over 60 minutes can be effective for separating chitooligosaccharides.[3]
- Data Analysis:
  - Run the standard solution to determine the retention time of N,N',N'',N'''-tetraacetylchitotetraose.
  - Inject the sample solution and record the chromatogram.
  - Calculate the purity of the sample by determining the percentage of the peak area corresponding to N,N',N'',N'''-tetraacetylchitotetraose relative to the total peak area.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To confirm the chemical structure of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe for  $^1\text{H}$  and  $^{13}\text{C}$  detection.

Reagents:

- Deuterium oxide ( $\text{D}_2\text{O}$ )
- N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the N,N',N'',N'''-tetraacetylchitotetraose sample in 0.5-0.7 mL of  $\text{D}_2\text{O}$  in an NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.

- Typical chemical shifts for the anomeric protons of the N-acetylglucosamine residues are expected in the range of 4.5-5.5 ppm. Other sugar ring protons typically appear between 3.0 and 4.5 ppm. The acetyl methyl protons will appear as a singlet around 2.0 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
  - Anomeric carbons are typically observed between 90 and 110 ppm. The other ring carbons resonate between 60 and 80 ppm, and the acetyl methyl carbons appear around 23 ppm.
- 2D NMR Spectroscopy (for detailed structural confirmation):
  - COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar residue.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.
- Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Objective: To confirm the molecular weight and sequence of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

- Mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI (Electrospray Ionization) instrument.

#### Reagents:

- Suitable matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid) or solvent for ESI (e.g., acetonitrile/water with a small amount of formic acid).
- N,N',N'',N'''-tetraacetylchitotetraose sample.

#### Procedure (for ESI-MS):

- Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with ESI, such as a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 10-100 µg/mL.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule  $[M+H]^+$  or sodiated adduct  $[M+Na]^+$  is typically observed.
- Tandem MS (MS/MS): If structural confirmation is needed, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will provide information about the sequence of the monosaccharide units.

## Optical Rotation Measurement

Optical rotation is a key physical property for characterizing chiral molecules like N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To measure the specific rotation of an N,N',N'',N'''-tetraacetylchitotetraose sample.

#### Instrumentation:

- Polarimeter with a sodium D-line light source (589 nm).

- Polarimeter cell (e.g., 1 dm length).

Reagents:

- High-purity water
- N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

- **Sample Preparation:** Accurately prepare a solution of N,N',N'',N'''-tetraacetylchitotetraose in water at a known concentration (e.g., 0.5 g/100 mL).<sup>[2]</sup>
- **Instrument Calibration:** Calibrate the polarimeter using a blank (the solvent used for the sample).
- **Measurement:** Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed rotation at a constant temperature (typically 20°C).
- **Calculation of Specific Rotation:** Calculate the specific rotation using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length of the cell in decimeters, and  $c$  is the concentration of the solution in g/mL.

## Solubility Determination

Objective: To determine the solubility of N,N',N'',N'''-tetraacetylchitotetraose in various solvents.

Procedure:

- Add a known, excess amount of N,N',N'',N'''-tetraacetylchitotetraose to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.
- Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
- Centrifuge the mixture to separate the undissolved solid.
- Carefully remove a known volume of the supernatant.

- Evaporate the solvent from the supernatant and weigh the remaining solid.
- Calculate the solubility as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

## Biological Activity and Signaling Pathways

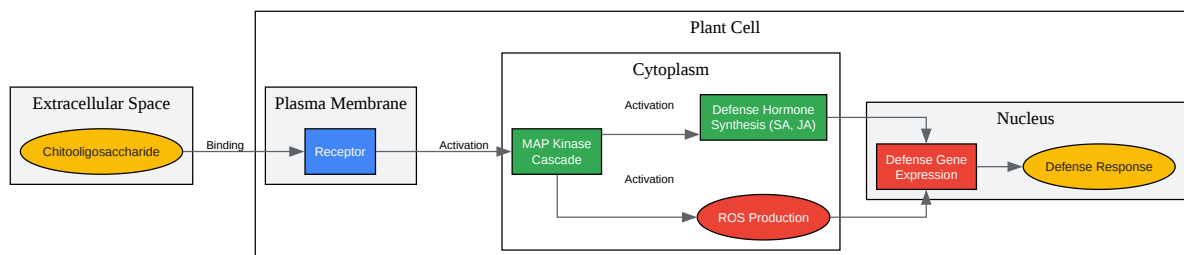
N,N',N'',N'''-tetraacetylchitotetraose, as a chitooligosaccharide, is recognized by plants as a microbe-associated molecular pattern (MAMP), triggering a plant immune response known as pattern-triggered immunity (PTI).

### Plant Defense Signaling Pathway

The perception of chitooligosaccharides at the plant cell surface initiates a complex signaling cascade. This pathway is crucial for the plant's defense against fungal pathogens. The key steps are outlined below and visualized in the accompanying diagram.

- **Recognition:** N,N',N'',N'''-tetraacetylchitotetraose is recognized by receptor-like kinases (RLKs) or receptor-like proteins (RLPs) on the surface of the plant cell.
- **Activation of Downstream Kinases:** This recognition leads to the activation of intracellular kinases, including mitogen-activated protein kinases (MAPKs).
- **Production of Signaling Molecules:** The activated kinases trigger the production of second messengers, such as reactive oxygen species (ROS) and nitric oxide (NO).
- **Hormonal Signaling:** The signaling cascade also leads to the synthesis and accumulation of defense-related plant hormones, such as salicylic acid (SA) and jasmonic acid (JA).
- **Gene Expression and Defense Response:** These signaling molecules ultimately lead to the transcriptional reprogramming of the cell, inducing the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, and the reinforcement of the cell wall.



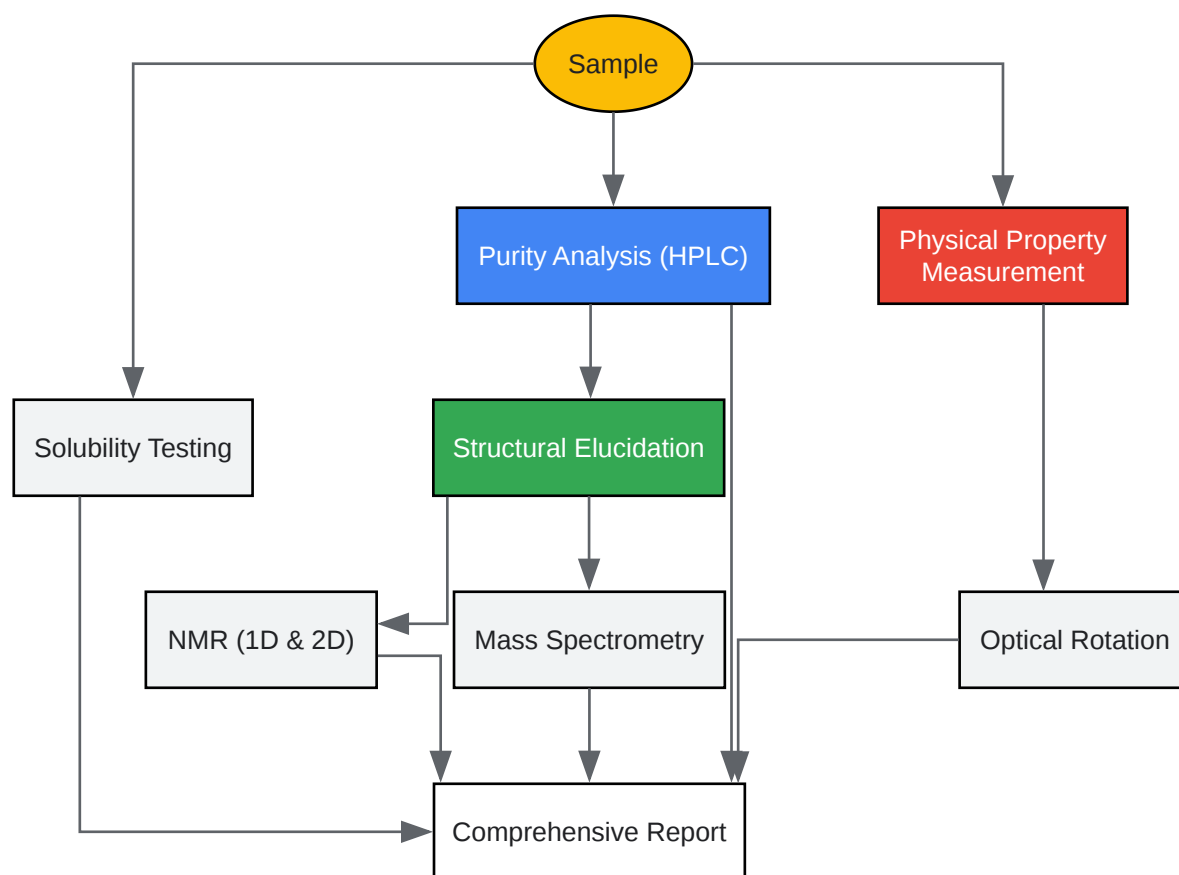


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Caption: Plant defense signaling pathway induced by chitooligosaccharides.

## Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an N,N',N'',N'''-tetraacetylchitotetraose sample.



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Caption: General experimental workflow for characterization.

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#### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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